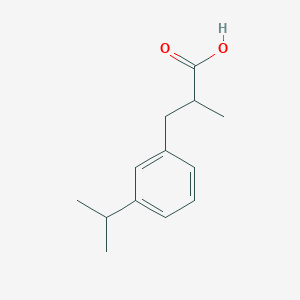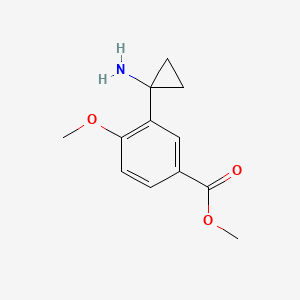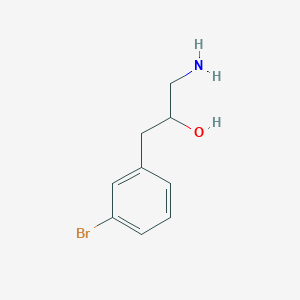
1-Amino-3-(3-bromophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral molecule, meaning it has non-superimposable mirror images
Méthodes De Préparation
The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene, which is then reduced to 3-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield the desired compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Applications De Recherche Scientifique
1-Amino-3-(3-bromophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Amino-3-(3-bromophenyl)propan-2-ol can be compared with similar compounds such as 2-Amino-3-(3-bromophenyl)propan-1-ol and 3-(2-Bromophenyl)propan-1-ol. These compounds share structural similarities but differ in their functional groups and positions of substitution. The unique properties of this compound, such as its chiral nature and specific reactivity, make it distinct and valuable for various applications .
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
1-amino-3-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
Clé InChI |
LNSPBZACGBMYHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


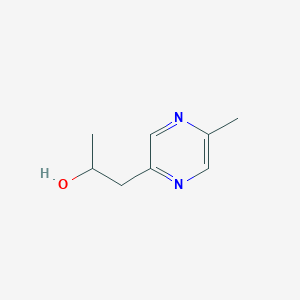

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
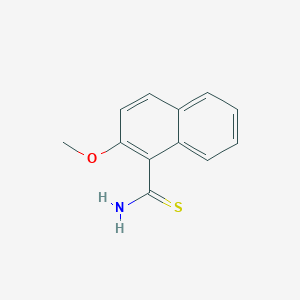
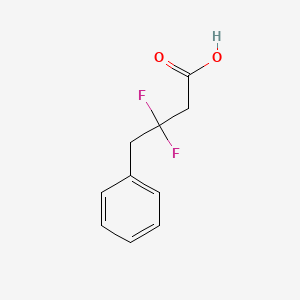
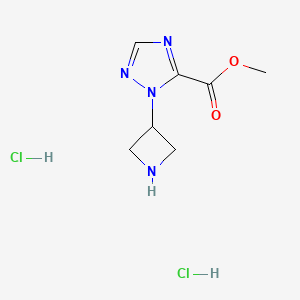
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

